molecular formula C18H28N2O6 B2807292 Diethyl ((3-isobutoxy-4-methoxyphenyl)methylene)dicarbamate CAS No. 883671-44-1

Diethyl ((3-isobutoxy-4-methoxyphenyl)methylene)dicarbamate

Cat. No.: B2807292
CAS No.: 883671-44-1
M. Wt: 368.43
InChI Key: JBYSGHJIJDVULA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula for Diethyl ((3-isobutoxy-4-methoxyphenyl)methylene)dicarbamate is C16H24N2O6 . The average mass is 340.372 Da and the monoisotopic mass is 340.163422 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that similar compounds have been used in the synthesis of γ -Monofluorinated goniothalamin analogs via ring-opening hydrofluorination, stilbenoid derivatives with neuroprotective activity, resveratrol-chroman hybrids with antioxidant activity, and Oligostilbenoids using regioselective cyclodehydration and arylation .

Scientific Research Applications

Synthesis and Material Applications

  • Phosphonate Derivatives

    Research on similar phosphonate compounds, like diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, has explored their use as corrosion inhibitors for metals in acidic solutions. These studies demonstrate the potential of phosphonate derivatives in industrial applications, particularly in protecting metals from corrosion in harsh chemical environments (Gupta et al., 2017).

  • Catalysis

    The use of certain diethyl phosphonate compounds in catalysis, particularly in the synthesis of unsaturated esters or in cascade reactions to form α,ω-diesters, showcases the potential application of similar compounds in chemical manufacturing processes. These reactions are important for the production of various chemicals and materials (Magro et al., 2010).

  • Herbicidal Activity

    Some diethyl phosphonate derivatives have been studied for their herbicidal activity, suggesting the potential for similar compounds to be developed as agricultural chemicals. The study of such compounds contributes to the development of new herbicides with specific action modes (Xiao et al., 2008).

Chemical Synthesis and Structural Analysis

  • Molecular Structure and Recognition

    Studies on diethyl phenylenebis(methylene)dicarbamates and their interaction with benzenediols provide insights into molecular recognition processes. These interactions are crucial for understanding the binding mechanisms of more complex chemical systems and could inform research into similar compounds (Saucedo-Balderas et al., 2014).

  • Synthesis Techniques

    Research on diethylbis(2,2′-bipyridine)iron/MAO as a catalyst for 1,3-diene polymerization presents innovative approaches to polymer synthesis. This research could be relevant to the development of new materials and the exploration of novel synthesis pathways for related compounds (Bazzini et al., 2002).

Properties

IUPAC Name

ethyl N-[(ethoxycarbonylamino)-[4-methoxy-3-(2-methylpropoxy)phenyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6/c1-6-24-17(21)19-16(20-18(22)25-7-2)13-8-9-14(23-5)15(10-13)26-11-12(3)4/h8-10,12,16H,6-7,11H2,1-5H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYSGHJIJDVULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C1=CC(=C(C=C1)OC)OCC(C)C)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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